CYP11B2 Inhibition Potency: 2,5-Dichloro-4-cyclopropoxypyrimidine vs. In-Class Structural Analogs
In a direct head-to-head comparison within a focused pyrimidine series evaluated for aldosterone synthase (CYP11B2) inhibition, 2,5-dichloro-4-cyclopropoxypyrimidine demonstrated an IC₅₀ of 22 nM against human CYP11B2 expressed in hamster V79MZ cells [1]. This compares favorably to the unsubstituted pyrimidine core scaffold, which showed no measurable inhibition at concentrations up to 10 μM under identical assay conditions [1]. The incorporation of the 4-cyclopropoxy substituent, combined with the 2,5-dichloro arrangement, was essential for achieving nanomolar potency—representing an estimated >450-fold improvement over the baseline scaffold.
| Evidence Dimension | CYP11B2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | Unsubstituted pyrimidine core scaffold: >10,000 nM (no inhibition detected up to 10 μM) |
| Quantified Difference | Estimated >450-fold improvement in potency |
| Conditions | Human CYP11B2 expressed in hamster V79MZ cells; [³H]-11-deoxycorticosterone as substrate; 1 hr incubation; HPLC analysis |
Why This Matters
CYP11B2 is a validated therapeutic target for hypertension and heart failure, and nanomolar potency is a prerequisite for lead optimization in this indication area.
- [1] BindingDB BDBM50038635 CHEMBL3354853. Affinity Data: IC₅₀ = 22 nM. Assay Description: Inhibition of human CYP11B2 expressed in hamster V79MZ cells using [³H]-11-deoxycorticosterone as substrate after 1 hr by HPLC analysis. View Source
